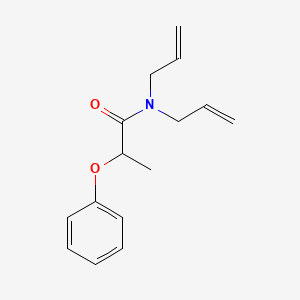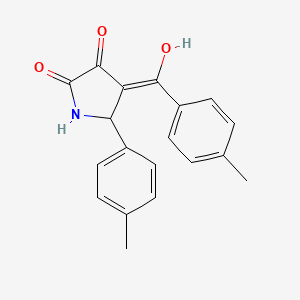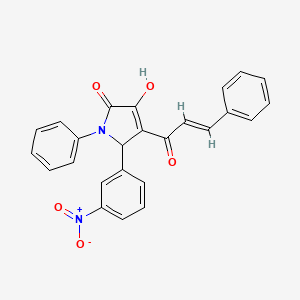![molecular formula C18H21NO2S B3917638 (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine](/img/structure/B3917638.png)
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine
説明
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine, also known as MDCA, is a synthetic compound that belongs to the class of chromene derivatives. MDCA has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents for a variety of diseases.
作用機序
The mechanism of action of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress, inflammation, and cell survival. (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes, and to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has been shown to scavenge reactive oxygen species and reduce lipid peroxidation, thereby protecting cells from oxidative damage. (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the activation of inflammatory cells such as microglia and astrocytes. Additionally, (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been shown to inhibit apoptosis and promote cell survival in various cell types.
実験室実験の利点と制限
One of the main advantages of using (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various disease models. Additionally, (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine. One area of interest is the development of novel (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of interest is the investigation of the role of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine in other disease models, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine and to identify potential molecular targets for its therapeutic effects.
科学的研究の応用
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been extensively studied for its potential therapeutic applications in various disease models. For example, it has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by attenuating oxidative stress and inflammation. Additionally, (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been found to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo.
特性
IUPAC Name |
8-methoxy-N-[(3-methylsulfanylphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-20-17-8-4-6-14-10-15(12-21-18(14)17)19-11-13-5-3-7-16(9-13)22-2/h3-9,15,19H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASHLDFZBIMBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3917557.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B3917564.png)


![N-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917584.png)

![N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3917600.png)
![N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide](/img/structure/B3917607.png)
![N-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917614.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3917636.png)
![N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-oxo-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3917642.png)
![N-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917657.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide](/img/structure/B3917665.png)
